3-(1H-imidazol-5-yl)prop-2-en-1-amine
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Overview
Description
3-(1H-imidazol-5-yl)prop-2-en-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-5-yl)prop-2-en-1-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-5-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield amine derivatives.
Scientific Research Applications
3-(1H-imidazol-5-yl)prop-2-en-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid that contains an imidazole ring.
Metronidazole: An antibiotic that contains an imidazole ring.
Uniqueness
3-(1H-imidazol-5-yl)prop-2-en-1-amine is unique due to its specific structure, which combines the imidazole ring with a prop-2-en-1-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
99935-65-6 |
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Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C6H9N3/c7-3-1-2-6-4-8-5-9-6/h1-2,4-5H,3,7H2,(H,8,9)/b2-1+ |
InChI Key |
CGEIRZFOBXDGLI-OWOJBTEDSA-N |
SMILES |
C1=C(NC=N1)C=CCN |
Isomeric SMILES |
C1=C(NC=N1)/C=C/CN |
Canonical SMILES |
C1=C(NC=N1)C=CCN |
Synonyms |
cis-IAA imidazolyl-4-allylamine trans-IAA |
Origin of Product |
United States |
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